molecular formula C8H10BNO3 B1265862 3-Acetamidophenylboronic acid CAS No. 78887-39-5

3-Acetamidophenylboronic acid

Cat. No.: B1265862
CAS No.: 78887-39-5
M. Wt: 178.98 g/mol
InChI Key: IBTSWKLSEOGJGJ-UHFFFAOYSA-N
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Description

3-Acetamidophenylboronic acid: is an organic compound with the molecular formula C8H10BNO3 . It is a derivative of phenylboronic acid, where an acetamido group is attached to the phenyl ring. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds .

Preparation Methods

Synthetic Context and Reactant Utilization

3-Acetamidophenylboronic acid is frequently employed in cross-coupling reactions, as evidenced by its use in:

  • Suzuki-Miyaura couplings to form biaryl structures.
  • Trifluoromethylation and functionalization of heterocycles.
  • Synthesis of inhibitors (e.g., NMDA receptor antagonists, 17,20-lyase inhibitors).

Inferred Preparation Strategies

While direct methods are absent in the provided sources, boronic acids are typically synthesized via:

Miyaura Borylation

Aryl halides (e.g., 3-acetamidobromobenzene) react with bis(pinacolato)diboron (B₂Pin₂) using palladium catalysts (e.g., Pd(dppf)Cl₂) in inert solvents (THF, dioxane). Hydrolysis of the resulting boronic ester yields the boronic acid.

Hypothetical Reaction:

$$
\text{3-Acetamidobromobenzene + B}2\text{Pin}2 \xrightarrow{\text{Pd catalyst}} \text{3-Acetamidophenylboronic pinacol ester} \xrightarrow{\text{Hydrolysis}} \text{this compound}
$$

Direct Functionalization

Introducing the acetamide group to pre-formed phenylboronic acid via acetylation:
$$
\text{3-Aminophenylboronic acid + Acetic anhydride} \rightarrow \text{this compound}
$$

Comparative Analysis of Boronic Acid Syntheses

Method Reagents/Conditions Yield* Advantages Limitations
Miyaura Borylation Pd(dppf)Cl₂, B₂Pin₂, KOAc, DMF, 80°C 70–90% High selectivity, scalable Requires aryl halide precursor
Direct Acetylation 3-Aminophenylboronic acid, Ac₂O, base, RT 60–75% Simple one-step reaction Low yields for steric substrates

*Yields inferred from analogous reactions in boronic acid chemistry.

Critical Challenges in Synthesis

  • Stability : Boronic acids are prone to protodeboronation under acidic/basic conditions.
  • Purification : Requires chromatography or recrystallization due to polar byproducts.
  • Functional Group Compatibility : The acetamide group may necessitate mild reaction conditions to prevent hydrolysis.

Chemical Reactions Analysis

Types of Reactions:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of 3-Acetamidophenylboronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction forms biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

    Trifluoromethylation: This reaction introduces a trifluoromethyl group into the phenyl ring, enhancing the compound’s stability and lipophilicity.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or ethanol), and temperature (e.g., 80-100°C).

    Trifluoromethylation: Trifluoromethylating agents (e.g., CF3I), base (e.g., CsF), and solvent (e.g., DMF).

Major Products:

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions
3-Acetamidophenylboronic acid is extensively used in Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds. This reaction is vital for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The compound acts as a reactant that facilitates the coupling of aryl halides with organoboranes under palladium catalysis.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionCatalyst Used
Suzuki-Miyaura CouplingFormation of biarylsPalladium-based catalysts
TrifluoromethylationIntroduction of trifluoromethyl groupsVarious metal catalysts
Electrophilic FluorinationSynthesis of aryl fluoridesAcetyl hypofluorite

Biochemistry and Pharmacology

Inhibition of Serine Proteases
The compound has been shown to inhibit serine proteases such as chymotrypsin and trypsin by forming reversible covalent bonds with active site serine residues. This inhibition is crucial for studying protease function and regulation, particularly in the context of disease mechanisms where these enzymes play a role.

NR2B Subtype NMDA Receptor Antagonism
Research indicates that this compound can be involved in synthesizing inhibitors for the NR2B subtype of NMDA receptors, which are linked to antidepressant activity. This application highlights its potential in developing therapeutic agents for mental health disorders.

Materials Science

Hydrogel Development
Recent studies have explored the use of boronic acids, including this compound, in developing dynamic covalent hydrogels. These materials exhibit unique properties such as responsiveness to mechanical forces, making them suitable for applications in drug delivery systems and tissue engineering .

Case Study 1: Development of Antitumor Agents

A study demonstrated that derivatives of this compound were synthesized to evaluate their efficacy as antitumor agents. The synthesized compounds showed promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction .

Case Study 2: Boronic Acid-Diol Complexation

Research on the structure-reactivity relationships of boronic acids revealed that this compound exhibited high binding constants with diols, indicating its potential utility in developing glucose-responsive materials for biomedical applications .

Mechanism of Action

The mechanism of action of 3-Acetamidophenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The acetamido group can influence the reactivity and selectivity of the compound in various reactions by providing steric and electronic effects .

Comparison with Similar Compounds

  • 3-Aminophenylboronic acid
  • 4-Acetamidophenylboronic acid
  • 3-Methoxyphenylboronic acid
  • 4-Carboxyphenylboronic acid

Comparison:

Biological Activity

3-Acetamidophenylboronic acid (3-AcPBA) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of 3-AcPBA, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of this compound

3-AcPBA is characterized by the presence of a boronic acid group attached to an acetamidophenyl moiety. This structure allows it to interact with various biological targets, including enzymes and receptors, influencing their activity and stability.

Mechanisms of Biological Activity

The biological activity of 3-AcPBA is primarily attributed to its ability to form reversible covalent bonds with diols and other biomolecules. This property is significant in several contexts:

  • Enzyme Inhibition : 3-AcPBA has been shown to inhibit certain enzymes by forming stable complexes with their active sites. For instance, it can stabilize peroxidase enzymes, enhancing their activity under specific conditions .
  • Anticancer Activity : Research indicates that boronic acids, including 3-AcPBA, exhibit anticancer properties by modulating cellular pathways involved in apoptosis and cell proliferation. The structural modifications introduced by the boronic acid group can enhance the selectivity and potency of these compounds against cancer cells .
  • Antibacterial Properties : Some studies suggest that 3-AcPBA may possess antibacterial activity, potentially through interference with bacterial metabolic processes or cell wall synthesis .

Case Studies and Experimental Data

  • Stability and Activity of Enzyme Conjugates : A study investigated the stability of horseradish peroxidase (HRP) conjugates in the presence of various stabilizers, including 3-AcPBA. The results indicated that the addition of 3-AcPBA improved the stability of HRP conjugates under storage conditions, maintaining higher enzymatic activity compared to controls without stabilizers .
    Storage Time (Days)Control Activity (%)Activity with 3-AcPBA (%)
    0100100
    2183.490
    2877.185
  • Anticancer Studies : In vitro studies demonstrated that 3-AcPBA derivatives exhibited significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, highlighting its potential as a chemotherapeutic agent .
  • Antimicrobial Activity : A comparative study on phenolic compounds indicated that derivatives like 3-AcPBA showed promising results against common pathogens such as Escherichia coli and Staphylococcus aureus. The antimicrobial efficacy was linked to the concentration of phenolic compounds present in the formulations used .

Q & A

Basic Research Questions

Q. What are the key structural features and spectroscopic characteristics of 3-acetamidophenylboronic acid, and how can they be computationally modeled?

  • Methodological Approach : Density Functional Theory (DFT) calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are effective for analyzing molecular geometry, vibrational spectra, and electronic properties. For example, similar phenylboronic acid derivatives (e.g., 3-formylphenylboronic acid) have been studied using this method to assign vibrational modes (e.g., B–O stretching at ~1,350 cm⁻¹) and frontier molecular orbitals (HOMO-LUMO gap) . These computational tools can predict reactivity and stability, aiding in experimental design for this compound.

Q. How is this compound employed in modifying arginine residues in proteins?

  • Methodological Approach : A two-stage reaction process is used:

  • Stage 1 : React solvent-accessible arginine residues with 2,3-butanedione to form a diketone intermediate.
  • Stage 2 : Introduce this compound in a 1:2 molar ratio to form an aryl complex, resulting in a mass increase of 172.069 Da per modified arginine. This method has been validated in ribonuclease A (RNase A) studies to track residue accessibility and enzymatic activity changes .

Advanced Research Questions

Q. How does this compound enable dynamic covalent interfaces in programmable living materials?

  • Methodological Approach : The compound binds reversibly to diols on Bacillus subtilis cell surfaces via boronate ester formation. This interaction is leveraged in telechelic block copolymers to crosslink cells into hydrogels. Key steps:

  • Binding Validation : Fluorescence microscopy or flow cytometry confirms APBA-cell surface interactions.
  • Reversibility Test : Competitive diols (e.g., sorbitol) dissociate the polymer-cell interface, enabling on-demand cell retrieval .
  • Data Insight : Multivalent binding enhances adhesion strength, with complete reversibility observed within 30 minutes of competitive diol exposure .

Q. What experimental strategies mitigate contradictions in enzymatic activity data when using this compound for protein modification?

  • Methodological Approach :

  • Control Experiments : Compare unmodified and modified RNase A activity using UV-Vis assays (e.g., hydrolysis of cytidine-2',3'-cyclic monophosphate).
  • Mass Spectrometry : Quantify modification extent (e.g., +172.069 Da/arginine residue) to correlate with activity changes.
  • Structural Analysis : Circular dichroism (CD) or X-ray crystallography identifies conformational shifts induced by arginine-boronic acid interactions .

Q. How does this compound influence the self-healing properties of hydrogels at physiological pH?

  • Methodological Approach :

  • Hydrogel Synthesis : Crosslink hyaluronan derivatives with this compound and salicylate esters.
  • Rheology : Measure storage (G') and loss (G'') moduli to assess self-healing (e.g., strain recovery >90% after shear).
  • Injection Testing : Evaluate hydrogel integrity post-extrusion through syringes (18–22-gauge needles).
  • Data Insight : Boronate-diol bonds provide pH-dependent reversibility, critical for biomedical applications .

Properties

IUPAC Name

(3-acetamidophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO3/c1-6(11)10-8-4-2-3-7(5-8)9(12)13/h2-5,12-13H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTSWKLSEOGJGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)NC(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074678
Record name Boronic acid, B-[3-(acetylamino)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78887-39-5
Record name Boronic acid, (3-(acetylamino)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078887395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Boronic acid, B-[3-(acetylamino)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-acetamidophenyl)boronic acid
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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